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These application notes provide a comprehensive overview and detailed protocols for the
utilization of nickel silicide (NiSi) for source, drain, and gate contacts in semiconductor device
fabrication. Nickel silicide has emerged as a critical material in advanced complementary
metal-oxide-semiconductor (CMOS) technologies due to its low electrical resistivity, reduced
silicon consumption compared to other silicides, and favorable formation process.[1][2]

Introduction to Nickel Silicide Contacts

Nickel silicide is employed to reduce the parasitic resistance at the source, drain, and gate
contacts of transistors, a crucial step in enhancing device performance.[1][2] The formation of a
low-resistance silicide layer is typically achieved through a self-aligned silicide (salicide)
process, where a deposited nickel film reacts with the underlying silicon in the active regions of
the device.[3][4]

Key Advantages of Nickel Silicide:

o Low Resistivity: The NiSi phase exhibits low electrical resistivity, comparable to other
commonly used silicides like titanium silicide (TiSiz) and cobalt silicide (CoSiz2).[4][5]

e Low Silicon Consumption: The formation of NiSi consumes less silicon from the substrate
compared to TiSi2 and CoSiz, which is advantageous for the fabrication of ultra-shallow
junctions in scaled-down devices.[1][2]
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» Reduced Linewidth Dependency: The sheet resistance of NiSi is less dependent on the
linewidth of the contact, making it suitable for nanoscale devices.[6]

e Low Formation Temperature: NiSi can be formed at relatively low temperatures, which helps
in minimizing the thermal budget of the overall fabrication process.[1][2]

Challenges:

» Thermal Stability: One of the main challenges with NiSi is its thermal stability. At elevated
temperatures, the low-resistivity NiSi phase can transform into the higher-resistivity nickel
disilicide (NiSi2) phase or agglomerate, leading to increased contact resistance and device
degradation.[7][8]

e Process Control: The formation of a uniform and stable NiSi layer requires precise control
over process parameters such as annealing temperature, time, and ambient conditions.[1]

Data Presentation: Properties of Nickel Silicide

The following tables summarize key quantitative data for different phases of nickel silicide,
compiled from various research findings.

Table 1: Electrical Resistivity of Nickel Silicide Phases

Electrical Resistivity

Silicide Phase Reference
(n2-cm)

NiSi 10.5-18 [9]

NizSi 24-30 [9]

NiSiz 34-50 [9]

Nis1Si12 90-150 [9]

Table 2: Sheet Resistance of Nickel Silicide Films under Various Conditions
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. . . . Sheet
Initial Ni Annealing Resulting .
. o Resistance Reference
Thickness Conditions Phase
(QIsq)
RTA, various o ~10 - 20 (at 400-
30 nm NiSi [10]
temps 600°C)
L ~16.5 (specific
5nm 500°C, 10 s NiSi o [11]
resistivity)
o ~45.0 (specific
3nm >450°C epi-NiSiz o [11]
resistivity)
25 nm with Zn o
) 300-600°C NiSi ~2.5 [12]
interlayer
25 nm with Ta/Ti .
450-650°C NiSi 12-15 [12]

interlayer

Table 3: Formation Temperatures of Nickel Silicide Phases

o Typical Formation
Silicide Phase Reference
Temperature Range (°C)

NizSi 200-350 [7]
NiSi 400-550 [7]
NiSiz >650 [7]

Experimental Protocols

This section outlines the detailed methodologies for the formation and characterization of nickel
silicide contacts.

Protocol for Nickel Silicide Formation (Two-Step Salicide
Process)
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This protocol describes a widely used two-step rapid thermal annealing (RTA) process to form
self-aligned nickel silicide contacts on a silicon substrate.

Materials and Equipment:

¢ Silicon wafers (p-type or n-type)

» Nickel (Ni) sputtering target

 Titanium Nitride (TiN) sputtering target (optional, for capping layer)
e Rapid Thermal Annealing (RTA) system with N2 ambient

* Wet etching station with a selective etchant for unreacted nickel (e.g., a mixture of sulfuric
acid (H2S04) and hydrogen peroxide (H202))

e Deionized (DI) water rinse station

o Standard wafer cleaning solutions (e.g., RCA clean)
Procedure:

o Wafer Cleaning:

o Perform a standard pre-deposition clean of the silicon wafers to remove any organic and
metallic contaminants. An RCA clean is recommended.

o Immediately before loading into the deposition system, perform a brief dip in a dilute
hydrofluoric acid (HF) solution to remove the native oxide layer.

e Nickel Deposition:
o Transfer the cleaned wafers to a physical vapor deposition (PVD) or sputtering system.

o Deposit a thin film of nickel onto the wafer surface. The thickness of the nickel layer will
determine the final silicide thickness (typically 10-20 nm of Ni).
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o (Optional) Deposit a thin capping layer of TiN on top of the nickel film. This can help
prevent oxidation of the nickel during the subsequent annealing step.[1]

o First Rapid Thermal Anneal (RTAL):
o Transfer the wafers to the RTA system.

o Perform the first anneal in a nitrogen (N2) ambient to form the high-resistivity Ni-rich
silicide phase (Ni2Si).

o Typical RTA1 conditions are in the range of 250°C to 350°C for 30-60 seconds.[7][13] The
exact temperature and time should be optimized based on the specific process and
desired outcome.

o Selective Etching:
o After RTAL, remove the wafers from the RTA system.

o Submerge the wafers in a selective wet etch solution to remove the unreacted nickel from
the oxide or nitride regions, leaving the nickel silicide only in the areas where nickel was in
direct contact with silicon. A common etchant is a solution of H2SO4 and H20:2.[1]

o Rinse the wafers thoroughly with DI water and dry them.
e Second Rapid Thermal Anneal (RTA2):
o Return the wafers to the RTA system.

o Perform the second anneal at a higher temperature to convert the Ni-rich silicide into the
low-resistivity NiSi phase.

o Typical RTA2 conditions are in the range of 400°C to 550°C for 30-60 seconds in a N2
ambient.[7][8]

Protocol for Characterization of Nickel Silicide Films

This protocol outlines the key techniques for characterizing the physical and electrical
properties of the formed nickel silicide films.
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Equipment:

Four-Point Probe

X-Ray Diffractometer (XRD)

Scanning Electron Microscope (SEM)

Transmission Electron Microscope (TEM)

Atomic Force Microscope (AFM)

Auger Electron Spectroscopy (AES) or Secondary lon Mass Spectrometry (SIMS)
Procedures:
e Sheet Resistance Measurement:

o Use a four-point probe to measure the sheet resistance (Rs) of the silicide film at multiple
points across the wafer to assess uniformity.[1][14]

¢ Phase Identification:

o Perform XRD analysis to identify the crystalline phases of the nickel silicide present in the
film. This is crucial to confirm the formation of the desired NiSi phase.[1][14]

e Morphology and Thickness Analysis:

o Use SEM to visualize the surface morphology of the silicide film. Cross-sectional SEM can
be used to estimate the film thickness.[14]

o For high-resolution imaging of the silicide/silicon interface and precise thickness
measurements, use TEM.[1]

o AFM can be employed to characterize the surface roughness of the silicide film.[14][15]

o Compositional Analysis:
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o Utilize AES or SIMS depth profiling to determine the elemental composition of the film and
to check for any contaminants or oxygen at the interface.[15][16]

Visualizations

The following diagrams illustrate key processes and structures related to the use of nickel
silicide in semiconductor devices.
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Nickel Silicide Salicide Process

Start: Silicon Wafer

Wafer Cleaning (RCA + HF dip)

y
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v
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'

First RTA (250-350°C, N2 ambient)
Forms Ni-rich silicide (Ni2Si)

l
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l

Second RTA (400-550°C, N2 ambient)
Forms low-resistivity NiSi

End: NiSi Contacts Formed
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MOSFET with Nickel Silicide Contacts

pial o

Gate (Polysilicon)

Source

Drain

Gate Oxide (SiO2)

Silicon Substrate (p-type)

© 2025 BenchChem. All rights reserved. 9/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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